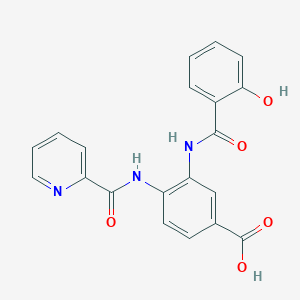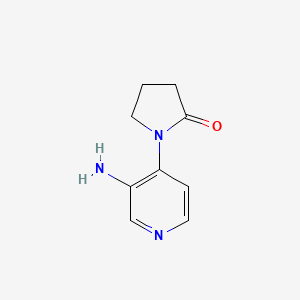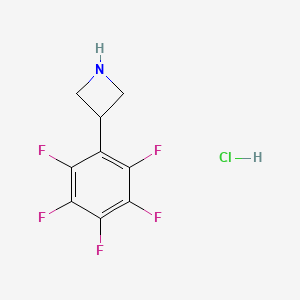
N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a pyrazole ring, and a picolinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the aromatic system.
Formation of the picolinamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- N-(2-Methoxyphenyl)-6-(1H-pyrazol-5-YL)picolinamide
- N-(4-(Piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide
Uniqueness
N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C20H22N6O2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-(2-methoxy-4-piperazin-1-ylphenyl)-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-28-19-13-14(26-11-9-21-10-12-26)5-6-17(19)24-20(27)18-4-2-3-15(23-18)16-7-8-22-25-16/h2-8,13,21H,9-12H2,1H3,(H,22,25)(H,24,27) |
InChIキー |
PLPQYRICJPQFMT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)
![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)
![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)










